8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines. This compound is notable for its unique structure, which features a pyrazole ring fused to a quinoline moiety, along with various chlorine and phenyl substituents. The presence of these substituents contributes to its biological activity and potential applications in medicinal chemistry and material science.
The compound is identified by the Chemical Abstracts Service number 901043-61-6 and has been the subject of various studies focusing on its synthesis, properties, and applications in scientific research.
The synthesis of 8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular formula for 8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is . The structure consists of a pyrazole ring fused to a quinoline structure, characterized by:
8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo several chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yields and selectivity. For example, oxidation might be performed using oxidizing agents like potassium permanganate or chromium trioxide.
The mechanism of action for 8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets:
The physical properties include melting point, solubility in various solvents (e.g., ethanol, dimethylformamide), and stability under various conditions.
Chemical properties encompass reactivity with nucleophiles/electrophiles and stability towards heat and light. The presence of multiple chlorine atoms enhances its reactivity compared to similar compounds without halogen substituents.
Relevant data from studies indicate that this compound exhibits significant stability under normal laboratory conditions but may decompose under extreme conditions (e.g., high temperatures or strong acids) .
8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Pyrazolo[4,3-c]quinoline represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused tricyclic system comprising a pyrazole ring annulated with a quinoline nucleus. This architecture enables diverse interactions with biological targets through π-π stacking, hydrogen bonding, and hydrophobic effects. The specific derivative 8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline exemplifies strategic structural optimization within this class, featuring halogen substitutions at critical positions to modulate bioactivity. Its systematic construction follows established chemical nomenclature rules, with the pyrazole nitrogen at position 1 linked to a 3,4-dichlorophenyl group, while position 3 bears a phenyl substituent and position 8 of the quinoline ring is chlorinated [8].
Pyrazoloquinolines adhere to International Union of Pure and Applied Chemistry (IUPAC) naming conventions based on ring fusion patterns. The parent scaffold, 1H-pyrazolo[4,3-c]quinoline, denotes fusion between the c-bond of quinoline (positions 3-4) and the 4,3-bond of pyrazole. Substituent positions are numbered as follows:
For the target compound:
Table 1: Structural Data for 8-Chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline and Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
8-Chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | C₂₂H₁₂Cl₃N₃ | 424.71 | Not Specified |
8-Chloro-1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | C₂₂H₁₂Cl₂FN₃ | 408.3 | 901043-63-8 |
8-Chloro-1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | C₂₄H₁₇ClFN₃ | 401.86 | 901247-12-9 |
8-Chloro-1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | C₂₄H₁₇Cl₂N₃ | 418.3 | 901267-26-3 |
Canonical Simplified Molecular-Input Line-Entry System (SMILES) and International Chemical Identifier (InChI) representations facilitate computational studies:
The medicinal exploration of pyrazoloquinolines evolved through distinct phases:
Table 2: Milestones in Pyrazoloquinoline Drug Discovery
Year | Development | Biological Significance |
---|---|---|
1996 | First synthetic routes to pyrazolo[3,4-b]quinoxaline C-nucleosides | Antiviral lead generation |
2010 | Comprehensive review of synthetic methodologies and activities | Established scaffold versatility (anticancer, anti-inflammatory) |
2013 | Discovery of PDE10 inhibitors for schizophrenia | Validated central nervous system target engagement |
2022 | Kinase inhibitor optimization with halogenated derivatives | Enhanced selectivity in oncological models |
Halogen atoms—particularly chlorine—exert multifaceted influences on pyrazoloquinoline bioactivity through electronic, steric, and pharmacokinetic modifications:
Table 3: Impact of Halogen Position on Physicochemical and Biological Properties
Halogen Position | logP Change | Metabolic Stability | Target Affinity |
---|---|---|---|
C8 (Quinoline ring) | +0.3–0.5 | ↑↑↑ (High) | PDE10A IC₅₀: <100 nM |
N1-Aryl (Meta position) | +0.2 | ↑↑ (Moderate) | Kinase Kd: 10–100 nM |
N1-Aryl (Para position) | +0.4 | ↑ (Low) | Reduced solubility; variable activity |
Dual C8/N1-Aryl chlorination | +0.7–1.0 | ↑↑↑ (High) | Synergistic anticancer potency |
The 3,4-dichlorophenyl moiety at N1 exemplifies strategic ortho-chlorination, where proximal chlorine atoms induce torsional effects that preorganize the molecule for optimal target engagement. Theoretical analyses confirm this conformation enhances binding entropy by reducing rotational freedom upon complexation [3]. Additionally, chlorine serves as a hydrogen bond acceptor surrogate in adenosine receptor interactions, mimicking endogenous ligand motifs while improving metabolic resistance over oxygen-based counterparts [2] [9]. These halogen-driven optimizations underscore the scaffold’s versatility in generating target-specific therapeutics.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1